molecular formula C15H19NO3 B2672927 3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one CAS No. 1022706-42-8

3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2672927
CAS No.: 1022706-42-8
M. Wt: 261.321
InChI Key: LDDBHMKYYVSURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one is an organic compound that features a cyclohexenone core structure substituted with a 3,4-dimethoxyphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 3,4-dimethoxybenzylamine with cyclohex-2-en-1-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog with a similar core structure but lacking the 3,4-dimethoxyphenylmethylamino group.

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but has a different overall structure and properties.

Uniqueness

3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylamino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-18-14-7-6-11(8-15(14)19-2)10-16-12-4-3-5-13(17)9-12/h6-9,16H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDBHMKYYVSURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=O)CCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.